molecular formula C15H22N2O3S B2602725 N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-2-carboxamide CAS No. 2415472-39-6

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-2-carboxamide

Cat. No.: B2602725
CAS No.: 2415472-39-6
M. Wt: 310.41
InChI Key: HBMSXUXPHCAHJJ-UHFFFAOYSA-N
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Description

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-2-carboxamide is a complex organic compound that features a furan ring, a thiomorpholine ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core. The thiomorpholine and oxane rings are then introduced through a series of substitution and cyclization reactions. Common reagents used in these reactions include thiomorpholine, oxane derivatives, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The thiomorpholine ring can be reduced to form a thiomorpholine-4-yl-methyl derivative.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Thiomorpholine-4-yl-methyl derivative.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can interact with aromatic residues in proteins, while the thiomorpholine and oxane rings can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(morpholin-4-yl)oxan-4-yl]methyl}furan-2-carboxamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    N-{[4-(piperidin-4-yl)oxan-4-yl]methyl}furan-2-carboxamide: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

Uniqueness

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-2-carboxamide is unique due to the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to similar compounds with morpholine or piperidine rings. The sulfur atom in the thiomorpholine ring can participate in unique interactions, potentially leading to different biological activities.

Properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c18-14(13-2-1-7-20-13)16-12-15(3-8-19-9-4-15)17-5-10-21-11-6-17/h1-2,7H,3-6,8-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMSXUXPHCAHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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